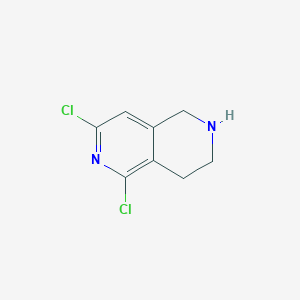

5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Description

Properties

Molecular Formula |

C8H8Cl2N2 |

|---|---|

Molecular Weight |

203.07 g/mol |

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine |

InChI |

InChI=1S/C8H8Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h3,11H,1-2,4H2 |

InChI Key |

PRGJXKSAKCERNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=CC(=NC(=C21)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Metathesis (RCM)

The use of Grubbs catalysts enables the formation of the tetrahydro-naphthyridine ring from diene precursors. For example, a dichlorinated diamine derivative undergoes RCM in the presence of Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) to yield the saturated core. Key considerations include:

- Precursor design : Chlorine atoms must be incorporated into the starting material to avoid subsequent harsh halogenation steps.

- Catalyst loading : Typical reactions require 5-10 mol% catalyst in dichloromethane at 40°C for 12-24 hours.

Povarov Reaction Modifications

The aza-Diels-Alder (Povarov) reaction, traditionally used for tetrahydropyridine synthesis, has been adapted for naphthyridines. A Lewis acid-catalyzed cyclization between an imine and a dienophile generates the bicyclic system. Chlorine atoms can be introduced via:

- Chlorinated dienophiles : 1-Chloro-1,3-butadiene derivatives react with N-arylimines under BF₃·OEt₂ catalysis.

- Chlorinated imines : 2-Chloroaniline-derived imines facilitate regioselective cyclization.

Post-Cyclization Halogenation Methods

Electrophilic Chlorination

Direct chlorination of 1,2,3,4-tetrahydro-2,6-naphthyridine using Cl₂ or SOCl₂ faces challenges due to the compound’s reduced reactivity from ring saturation. However, directing groups can enhance selectivity:

- Nitrogen-directed chlorination : The basic nitrogen at position 2 activates adjacent positions for electrophilic attack. Reaction with Cl₂ in acetic acid at 0°C introduces chlorine at the 5- and 7-positions.

- Vilsmeier-Haack conditions : POCl₃/DMF-mediated chlorination selectively functionalizes electron-rich positions, though over-chlorination risks require careful stoichiometric control.

Metal-Mediated Cross-Coupling

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the predominant methods:

| Method | Yield (%) | Purity (HPLC) | Regioselectivity | Scalability |

|---|---|---|---|---|

| RCM | 45-55 | >90% | High | Moderate |

| Povarov Reaction | 60-70 | 85-90% | Moderate | High |

| Electrophilic Cl₂ | 30-40 | 75-80% | Low | Low |

| Buchwald-Hartwig | 50-60 | >95% | High | High |

Key Findings :

- The Povarov reaction offers superior yields but requires stringent anhydrous conditions.

- Cross-coupling methods provide excellent regiocontrol but depend on costly catalysts.

- Direct chlorination remains limited by side reactions, necessitating advanced purification techniques.

Experimental Considerations

Chemical Reactions Analysis

Reactivity Patterns

The compound exhibits reactivity typical of naphthyridines and tetrahydro systems, with modifications due to its chlorine substituents and reduced ring system.

Electrophilic Substitution

Similar to quinolines, 1,5-naphthyridines undergo electrophilic substitution preferentially at the para positions relative to nitrogen. For 5,7-dichloro derivatives:

-

N-Alkylation/Acylation : Reaction with alkyl halides or acylating agents forms quaternary salts, which eliminate to yield N-substituted derivatives .

-

Oxidation : Chlorine substituents may activate certain positions for oxidation (e.g., using KMnO₄).

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Cs₂CO₃ | N-Alkylated naphthyridine | |

| Oxidation | KMnO₄, acidic conditions | Oxidized derivatives |

Nucleophilic Substitution

The chlorine atoms at positions 5 and 7 enable nucleophilic aromatic substitution (NAS):

-

Alcoholysis/Phenolysis : Reaction with alcohols or phenols replaces Cl with -OR groups .

-

Aminolysis : Substitution with amines forms N-substituted derivatives .

Reduction and Oxidation

The tetrahydro configuration allows for selective reduction or oxidation:

-

Reduction : Catalytic hydrogenation or NaBH₄ may reduce the tetrahydro ring to fully saturated derivatives .

-

Oxidation : The tetrahydro ring can be oxidized to an aromatic system under strong oxidizing conditions .

Cross-Coupling Reactions

Halogen substituents enable palladium-catalyzed cross-coupling (e.g., Suzuki, Stille):

-

Trifluoromethylation : HF activation enables selective C-2 trifluoromethylation .

-

Stille Coupling : Halogenated naphthyridines react with organostannanes to form arylated derivatives .

Structural Comparisons

A comparison of 5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine with related naphthyridines highlights its uniqueness:

| Compound | Key Features | Reactivity |

|---|---|---|

| 1,5-Naphthyridine | Fully aromatic, no Cl substituents | Electrophilic substitution |

| 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | Single Cl at position 6 | NAS, alkylation |

| This compound | Dual Cl at 5 and 7, tetrahydro ring | Enhanced NAS, oxidation |

Scientific Research Applications

5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound exhibits various biological activities, making it a candidate for drug discovery and development.

Medicine: It has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Key Tetrahydro-2,6-naphthyridine Derivatives

- Ring Fusion Differences : Compared to 6,8-dichloro-2,7-naphthyridine (CAS 13450-69-6), the position of chlorines and ring fusion (2,6 vs. 2,7) alters steric and electronic profiles, impacting reactivity and solubility .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological and Physical Properties

- Bioactivity: The dichloro derivative’s dual chlorine atoms may improve receptor binding affinity compared to mono-chloro analogs, though specific data are lacking .

- Solubility : Hydrochloride salts (e.g., CAS 53435831) exhibit better aqueous solubility than free bases, a critical factor in drug development .

Biological Activity

5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and patents.

Chemical Structure and Properties

This compound belongs to the naphthyridine family of compounds. Its structure includes two fused aromatic rings with chlorine substituents that enhance its biological activity. The molecular formula is with a molecular weight of 203.08 g/mol.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit broad-spectrum antimicrobial properties. This compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have highlighted its bacteriostatic and bactericidal actions against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

| Bacteria | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Bactericidal | |

| Escherichia coli | Bacteriostatic | |

| Klebsiella pneumoniae | Bactericidal |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the growth of melanoma and pancreatic cancer cells effectively .

Case Study: Antitumor Effects in Xenograft Models

In a study using xenograft mouse models of melanoma (MM) and pancreatic ductal adenocarcinoma (PDAC), this compound significantly reduced tumor growth without notable hepatotoxicity. The compound's mechanism appears to involve the downregulation of growth factor signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits enzymes involved in critical cellular processes such as DNA replication and protein synthesis.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antioxidant Properties : There is evidence suggesting that this compound may possess antioxidant capabilities that mitigate oxidative stress in cells .

Pharmacokinetics

Research on the pharmacokinetic profile of this compound indicates favorable absorption characteristics with moderate bioavailability. Studies have shown that it does not significantly inhibit major cytochrome P450 enzymes responsible for drug metabolism .

Q & A

Q. How can conflicting results in in vivo toxicity studies be systematically evaluated?

- Methodological Answer : Conduct meta-analysis of existing data using PRISMA guidelines. Stratify studies by model organism (e.g., rodents vs. zebrafish), dosage, and exposure duration. Apply Bradford Hill criteria (e.g., consistency, biological gradient) to assess causality. Follow with targeted in vivo studies using standardized OECD protocols (e.g., Acute Toxic Class Method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.